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(5-Bromo-2-fluoro-3-iodophenyl)methanol

Catalog No.
S14578091
CAS No.
M.F
C7H5BrFIO
M. Wt
330.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-2-fluoro-3-iodophenyl)methanol

Product Name

(5-Bromo-2-fluoro-3-iodophenyl)methanol

IUPAC Name

(5-bromo-2-fluoro-3-iodophenyl)methanol

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

InChI

InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2

InChI Key

SOJHMXGBILCBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)I)Br

(5-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound characterized by a phenolic structure with multiple halogen substituents. Its chemical formula is C7H6BrFIC_7H_6BrFI, and it has a molecular weight of approximately 312.93 g/mol. The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position of the phenyl ring, along with a hydroxymethyl group (-CH2OH) attached to the phenyl ring. This unique arrangement of halogens contributes to its distinct chemical properties and potential biological activities.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones.
  • Substitution Reactions: The halogen atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds.

For example, in one synthetic route, (5-bromo-2-fluoro-3-iodophenyl)methanol is treated with oxalyl chloride and dimethyl sulfoxide, leading to the formation of (5-bromo-2-fluoro-3-iodobenzaldehyde) through oxidation processes .

Several methods have been developed for synthesizing (5-bromo-2-fluoro-3-iodophenyl)methanol:

  • Direct Halogenation: Starting from a suitable precursor, halogenation can be performed using bromine, iodine, and fluorine sources under controlled conditions.
  • Functional Group Interconversion: The hydroxymethyl group can be introduced via reduction of corresponding carbonyl compounds followed by halogenation.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps where starting materials undergo various transformations to yield the final product.

A specific synthesis example includes treating (5-bromo-2-fluoro-3-iodophenyl) with reducing agents to yield (5-bromo-2-fluoro-3-iodophenyl)methanol .

(5-Bromo-2-fluoro-3-iodophenyl)methanol has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical properties.
  • Material Science: In the synthesis of advanced materials or polymers where specific electronic or optical properties are desired.
  • Agriculture: As a potential agrochemical agent due to its biological activity against pests and pathogens.

Interaction studies involving (5-bromo-2-fluoro-3-iodophenyl)methanol focus on its reactivity with biological molecules. These studies often examine how the compound interacts with enzymes or receptors in biochemical pathways. Preliminary data suggest that its halogenated nature may enhance binding affinity or specificity towards certain biological targets, which warrants further investigation.

Several compounds share structural similarities with (5-bromo-2-fluoro-3-iodophenyl)methanol. Here are some notable examples:

Compound NameStructure FeaturesSimilarity
(2-Bromo-5-iodophenyl)methanolBromine at 2-position, iodine at 5-position0.84
5-Bromo-2-iodoisopropylbenzeneBromine at 5-position, iodine on isopropyl0.83
(6-Bromo-2-fluoro-3-iodophenyl)methanolBromine at 6-position0.80

These compounds exhibit varying degrees of similarity based on their structural characteristics and substituent positions on the phenolic ring. The unique combination of bromine, fluorine, and iodine in (5-bromo-2-fluoro-3-iodophenyl)methanol distinguishes it from these similar compounds, potentially leading to unique reactivity and biological profiles.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

329.85525 g/mol

Monoisotopic Mass

329.85525 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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